molecular formula C15H11N3O B074280 2-Naphthalenol, 1-(3-pyridinylazo)- CAS No. 1533-65-9

2-Naphthalenol, 1-(3-pyridinylazo)-

Cat. No.: B074280
CAS No.: 1533-65-9
M. Wt: 249.27 g/mol
InChI Key: TYRCKEFIYKISNH-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-(3-pyridinylazo)- is an azo compound characterized by a naphthalene backbone substituted with a hydroxyl group at the 2-position and a 3-pyridinylazo moiety at the 1-position. Azo compounds are widely used in industrial and analytical applications due to their chromogenic properties and ability to coordinate metals. For example, 1-(2-pyridinylazo)-2-naphthalenol (PAN) is a well-known analytical reagent for metal detection . The substitution of the pyridine ring from the 2- to 3-position in the target compound may alter its electronic properties, solubility, and biological interactions, warranting a comparative analysis with similar structures.

Properties

CAS No.

1533-65-9

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

1-(pyridin-3-yldiazenyl)naphthalen-2-ol

InChI

InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H

InChI Key

TYRCKEFIYKISNH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O

Other CAS No.

1533-65-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Analogs :

1-(2-Pyridinylazo)-2-naphthalenol (PAN, CAS 85-85-8): Molecular formula: C₁₅H₁₁N₃O Uses: Metal chelation, spectrophotometric detection of transition metals (e.g., Cu²⁺, Ni²⁺) . Toxicity: Limited data; primarily used in laboratory settings without reported carcinogenicity .

Sudan IV (1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthalenol, CAS 85-83-6): Molecular formula: C₂₄H₂₀N₄O Uses: Fat-soluble dye for plastics, textiles, and illicit food coloring . Toxicity: Classified as a Category 3 carcinogen (IARC); metabolizes into genotoxic amines (e.g., 2,5-diaminotoluene) .

Para Red (1-(4-nitrophenylazo)-2-naphthol): Molecular formula: C₁₆H₁₁N₃O₃ Uses: Textile and ink pigment . Toxicity: Produces carcinogenic 1-amino-2-naphthol upon reduction .

Table 1: Structural and Functional Comparison

Compound CAS Molecular Formula Key Substituents Primary Use Toxicity Profile
1-(3-Pyridinylazo)-2-naphthalenol Not reported C₁₅H₁₁N₃O 3-pyridinylazo, 2-hydroxyl Hypothetical: Metal sensing, dyes Likely low-moderate (inferred from analogs)
PAN 85-85-8 C₁₅H₁₁N₃O 2-pyridinylazo, 2-hydroxyl Analytical reagent Low (lab use)
Sudan IV 85-83-6 C₂₄H₂₀N₄O Bis-azo, methylphenyl groups Industrial dye Carcinogenic
Para Red 6410-57-5 C₁₆H₁₁N₃O₃ 4-nitrophenylazo Pigment Genotoxic
Metabolic and Toxicological Profiles
  • Azoreductase Activity: Water-soluble azo dyes (e.g., PAN) are reduced intracellularly by flavin-dependent azoreductases, while water-insoluble dyes (e.g., Sudan IV) require membrane-bound enzymes for degradation . 1-(3-Pyridinylazo)-2-naphthalenol: The 3-pyridinyl group may influence solubility and azoreductase specificity. Pyridine-containing azo compounds are less commonly metabolized by gut microbiota compared to phenylazo derivatives .
  • Genotoxicity: Sudan dyes and Para Red are metabolized into 1-amino-2-naphthol and aniline derivatives, which exhibit mutagenicity in Salmonella assays . PAN lacks sulfonate or nitro groups, reducing its propensity to form toxic amines .

Table 2: Metabolic Pathways and Toxicity

Compound Key Metabolites Genotoxicity (In Vitro) Carcinogenicity (IARC)
1-(3-Pyridinylazo)-2-naphthalenol Not studied Unknown Not classified
PAN No significant metabolites Negative Not classified
Sudan IV 2,5-Diaminotoluene Positive Category 3
Para Red 1-Amino-2-naphthol Positive Category 3

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